molecular formula C18H17NO2 B14222639 2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile CAS No. 541502-23-2

2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile

Cat. No.: B14222639
CAS No.: 541502-23-2
M. Wt: 279.3 g/mol
InChI Key: KLKJJFQGCDBKBH-UHFFFAOYSA-N
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Description

2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with two 4-methylphenoxy groups and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the reaction of carbenes with the double bond in alkenes or cycloalkenes . The Simmons–Smith cyclopropanation reaction is one of the most important methods for the preparation of substituted cyclopropanes from alkenes . Additionally, the Corey–Chaykovsky cyclopropanation reaction and metal-catalyzed reactions of diazo compounds with alkenes are also employed .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of palladium-catalyzed arylations of cyclopropanes has provided powerful means of access to diverse substituted cyclopropanes .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

    Substitution: The phenoxy groups can be substituted with other groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.

Mechanism of Action

The mechanism by which 2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The cyclopropane ring’s strain energy and the presence of the carbonitrile group contribute to its reactivity and ability to participate in various chemical reactions . The phenoxy groups may also play a role in stabilizing intermediates and facilitating specific interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile is unique due to the presence of two 4-methylphenoxy groups, which impart distinct chemical and physical properties compared to other cyclopropane derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

541502-23-2

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

2,2-bis(4-methylphenoxy)cyclopropane-1-carbonitrile

InChI

InChI=1S/C18H17NO2/c1-13-3-7-16(8-4-13)20-18(11-15(18)12-19)21-17-9-5-14(2)6-10-17/h3-10,15H,11H2,1-2H3

InChI Key

KLKJJFQGCDBKBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2(CC2C#N)OC3=CC=C(C=C3)C

Origin of Product

United States

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